8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one
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Overview
Description
8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a pyrimido[5,4-b]indole core with a fluorine atom and an oxolan-2-ylmethyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound may include the following steps:
Formation of the indole core: This can be achieved by reacting an appropriate phenylhydrazine derivative with a suitable ketone or aldehyde.
Introduction of the fluorine atom: This step may involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the oxolan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using an appropriate oxolan-2-ylmethyl halide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Hydrolysis: The oxolan-2-ylmethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to optimize the yield and selectivity of the desired products.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in the study of cellular processes and signaling pathways.
Industry: It can be used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to selectively stimulate Toll-like receptor 4 (TLR4) in human and mouse cells, leading to the activation of the NFκB signaling pathway . This activation can result in the production of pro-inflammatory cytokines and other immune responses.
Comparison with Similar Compounds
8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one can be compared with other similar compounds, such as:
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: This compound has a similar core structure but features different substituents, which may result in distinct biological activities.
Indole derivatives: Compounds like indole-3-acetic acid and other substituted indoles share the indole core but differ in their functional groups and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which can confer unique biological activities and potential therapeutic applications.
Properties
CAS No. |
896852-92-9 |
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Molecular Formula |
C16H16FN3O2 |
Molecular Weight |
301.31 g/mol |
IUPAC Name |
8-fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C16H16FN3O2/c1-19-13-5-4-10(17)7-12(13)14-15(19)16(21)20(9-18-14)8-11-3-2-6-22-11/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI Key |
DBAIGGCECCWZSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=N3)CC4CCCO4 |
solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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